2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
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Overview
Description
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H5F4N3. This compound is characterized by the presence of amino groups at the 2 and 6 positions, a fluorine atom at the 3 position, and a trifluoromethyl group at the 4 position of the pyridine ring. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluoro-4-(trifluoromethyl)pyridine, undergoes nitration to introduce nitro groups at the 2 and 6 positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino groups.
Coupling Reactions: The presence of amino groups makes it suitable for coupling reactions, such as forming amides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives, while oxidation can produce nitroso or nitro derivatives.
Scientific Research Applications
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with specific desired properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-4-(trifluoromethyl)pyridine: Lacks the fluorine atom at the 3 position.
3-Fluoro-4-(trifluoromethyl)pyridine: Lacks the amino groups at the 2 and 6 positions.
2,6-Diaminopyridine: Lacks both the fluorine atom and the trifluoromethyl group.
Uniqueness
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is unique due to the combination of amino groups, a fluorine atom, and a trifluoromethyl group on the pyridine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGRIBPWQHTDEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1N)N)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428835 |
Source
|
Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-87-2 |
Source
|
Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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